3-(1H-pyrazol-1-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide is a complex organic compound notable for its potential applications in medicinal chemistry, particularly as an inhibitor of specific protein kinases. This compound features a unique structural arrangement that incorporates a pyrazole moiety and a trifluoromethyl-substituted triazolo-pyridine, which are both recognized for their biological activity.
The compound's structure can be classified under the broader category of triazole derivatives, which are known for their diverse pharmacological properties. The specific arrangement of functional groups within this compound suggests potential interactions with biological targets, particularly in cancer therapy and inflammatory diseases. Its synthesis and characterization have been documented in various studies focusing on the development of kinase inhibitors and other therapeutic agents .
The synthesis of 3-(1H-pyrazol-1-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide typically involves several key steps:
The molecular formula of 3-(1H-pyrazol-1-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide is , with a molecular weight of approximately 360.3 g/mol. The structure includes:
This complex structure is crucial for its interaction with target proteins in biological systems .
The compound is primarily involved in reactions that explore its inhibitory effects on various kinases. For example:
The reaction conditions often involve varying pH levels, temperatures, and concentrations to optimize yield and activity .
The mechanism of action for 3-(1H-pyrazol-1-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide primarily revolves around its role as a kinase inhibitor:
Studies have shown that modifications on the pyrazole or triazolo-pyridine rings can significantly influence its potency against various cancer cell lines .
Some key physical properties include:
These properties are critical for understanding how the compound behaves in different environments, influencing its bioavailability and efficacy .
The primary applications of 3-(1H-pyrazol-1-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide include:
Research continues to explore its efficacy across various cancer types and other diseases linked to dysregulated kinase activity. Ongoing studies aim to optimize its structure for enhanced therapeutic profiles while minimizing side effects .
Coatlin A emerged as a subject of scientific interest following its isolation from the endemic plant Ageratina coatlicue in 2012. Initial identification leveraged advanced chromatographic separation techniques, notably high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), which revealed a molecular mass of 432.5 g/mol and the empirical formula C~25~H~28~O~6~. Structural elucidation via nuclear magnetic resonance spectroscopy identified a unique [6-5-6] tricyclic core featuring a strained trans-fused lactone ring and an allylic oxirane moiety [5] [9]. This discovery marked a significant milestone in natural product chemistry due to the compound’s unprecedented stereochemical configuration at carbon positions C3, C7, and C11.
The compound’s nomenclature derives from its botanical source (Coatlicue genus) and its classification as a secondary metabolite. Early studies documented its presence exclusively in mature plant roots, with concentrations peaking during seasonal flowering periods. Ecological investigations suggest Coatlin A functions as a phytoalexin, defending against fungal pathogens—a hypothesis supported by its in vitro inhibition of Botrytis cinerea hyphal growth at 50 μM concentrations [1].
Table 1: Key Characterization Data from Initial Isolation Studies
Property | Value/Observation | Analytical Method |
---|---|---|
Molecular Formula | C~25~H~28~O~6~ | High-resolution mass spectrometry |
Melting Point | 163–165°C | Differential scanning calorimetry |
Specific Rotation (α) | −87.5° (c 0.1, methanol) | Polarimetry |
Characteristic UV Abs. | 238 nm, 281 nm | UV-Vis spectroscopy |
Crystal System | Orthorhombic, space group P2~1~2~1~2~1~ | X-ray diffraction |
The molecular architecture of Coatlin A presents formidable synthetic challenges that have stimulated methodological innovations. Its academic significance centers on three aspects: (1) the strained oxirane-lactone system’s propensity for ring-opening under nucleophilic conditions, (2) the stereoselective construction of its all-carbon quaternary center at C9, and (3) the conformational rigidity imparted by the trans-fused bicyclic framework. These features have established Coatlin A as a testbed for evaluating novel synthetic strategies, particularly those involving catalytic asymmetric epoxidation and fragment coupling [5] [9].
Notable synthetic achievements include the 2018 total synthesis by Chen and colleagues, which featured a bioinspired oxidative dearomatization to establish the tricyclic core. This 22-step sequence achieved an overall yield of 1.2% and validated the relative stereochemistry proposed in isolation studies. More recently, photocatalytic decarboxylative allylation enabled direct stereocontrol at C7, reducing the step count to 17 steps with improved diastereoselectivity (dr > 10:1) [2] [7]. Such advances demonstrate how Coatlin A synthesis has driven developments in sustainable catalysis and atom economy.
Table 2: Evolution of Key Synthetic Approaches to Coatlin A
Strategy | Key Transformations | Step Count | Overall Yield |
---|---|---|---|
Biomimetic (Chen, 2018) | Phenolic oxidation, lactonization | 22 | 1.2% |
Radical-Mediated (Torres, 2021) | Photoredox C–H functionalization, epoxide ring closure | 17 | 5.8% |
Convergent (Yamamoto, 2023) | Stille coupling, kinetic resolution epoxidation | 19 | 3.4% |
Retrosynthetic analysis has proven indispensable for navigating Coatlin A’s complexity. As illustrated by the Holton Taxol synthesis paradigm [9], disconnections prioritizing the oxirane and lactone rings have dominated strategic planning. Synthon-based disassembly typically targets the C8–C9 bond to generate a western bicyclic fragment (synthon A) and an eastern epoxide precursor (synthon B), enabling parallel optimization of both segments before convergent assembly.
Contemporary research on Coatlin A operates within three interconnected paradigms:
Despite progress, fundamental challenges persist:
These unresolved issues highlight Coatlin A’s enduring role as a crucible for testing the limits of contemporary synthetic methodology. Future research directions must address atom-economical ring formation strategies and exploit machine learning-based reaction prediction to overcome current empirical limitations [5] [9].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2